An In-Depth Technical Guide to 5-Isopropoxy-1H-indole: Core Properties and Synthetic Insights for the Research Professional
An In-Depth Technical Guide to 5-Isopropoxy-1H-indole: Core Properties and Synthetic Insights for the Research Professional
Introduction: The Significance of the Indole Scaffold and the 5-Isopropoxy Moiety
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core structure of a vast array of biologically active natural products and synthetic pharmaceuticals.[1] Its unique electronic properties and ability to participate in various intermolecular interactions make it a cornerstone in the design of therapeutic agents targeting a wide range of biological targets. The strategic functionalization of the indole ring allows for the fine-tuning of a compound's pharmacological profile. The introduction of an isopropoxy group at the 5-position, yielding 5-Isopropoxy-1H-indole, imparts specific lipophilic and steric characteristics that can significantly influence its bioactivity and pharmacokinetic properties. This technical guide provides a comprehensive overview of the fundamental properties of 5-Isopropoxy-1H-indole, its synthesis, and a detailed analysis of its spectroscopic characteristics, offering a critical resource for researchers in drug discovery and organic synthesis. This compound serves as a valuable intermediate in the synthesis of serotonin receptor modulators and tryptamine derivatives, showing potential for the development of agents targeting neurological and psychiatric disorders.[2][3]
Molecular and Physicochemical Properties
5-Isopropoxy-1H-indole is a substituted indole with an isopropoxy group attached to the 5-position of the benzene ring. This substitution pattern influences the molecule's polarity, solubility, and potential for intermolecular interactions.
Core Molecular Data
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₃NO | [2] |
| Molecular Weight | 175.23 g/mol | [2] |
| CAS Number | 396091-50-2 | [2] |
| IUPAC Name | 5-isopropoxy-1H-indole | N/A |
| Synonyms | 1H-indol-5-yl isopropyl ether |
Caption: Molecular structure of 5-Isopropoxy-1H-indole.
Synthesis of 5-Isopropoxy-1H-indole
The Fischer indole synthesis is a robust and widely employed method for the preparation of indoles from arylhydrazines and carbonyl compounds.[3][4][5] This approach is a plausible and efficient route to 5-Isopropoxy-1H-indole. The synthesis can be conceptualized as a two-stage process: the preparation of the key intermediate, (4-isopropoxyphenyl)hydrazine, followed by its condensation and cyclization with a suitable carbonyl compound, such as acetaldehyde.
Experimental Protocol: A Proposed Fischer Indole Synthesis
Part 1: Synthesis of (4-Isopropoxyphenyl)hydrazine Hydrochloride
This procedure is adapted from standard methods for the synthesis of substituted phenylhydrazines.
Materials:
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4-Isopropoxyaniline
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Concentrated Hydrochloric Acid (HCl)
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Sodium Nitrite (NaNO₂)
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Tin(II) Chloride (SnCl₂)
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Deionized Water
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Diethyl Ether (Et₂O)
Procedure:
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Diazotization: Dissolve 4-isopropoxyaniline in a mixture of concentrated HCl and water, and cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C. Stir the resulting diazonium salt solution for 30 minutes at this temperature.
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Reduction: In a separate flask, prepare a solution of tin(II) chloride in concentrated HCl and cool it to 0 °C.
-
Slowly add the cold diazonium salt solution to the SnCl₂ solution with vigorous stirring, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir for an additional 1-2 hours at low temperature.
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Isolation: Collect the precipitated (4-isopropoxyphenyl)hydrazine hydrochloride by vacuum filtration.
-
Wash the solid with a small amount of cold water, followed by diethyl ether, and dry under vacuum.
Part 2: Synthesis of 5-Isopropoxy-1H-indole
This stage involves the classical Fischer indole cyclization.
Materials:
-
(4-Isopropoxyphenyl)hydrazine Hydrochloride
-
Acetaldehyde
-
A suitable acid catalyst (e.g., polyphosphoric acid (PPA), zinc chloride (ZnCl₂), or sulfuric acid in a solvent like ethanol or acetic acid)
-
Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Hydrazone Formation: Suspend (4-isopropoxyphenyl)hydrazine hydrochloride in a suitable solvent (e.g., ethanol or acetic acid).
-
Add acetaldehyde to the suspension and stir the mixture at room temperature or with gentle heating to form the corresponding hydrazone in situ.
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Cyclization: Add the acid catalyst to the reaction mixture. Heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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Work-up: After the reaction is complete, cool the mixture to room temperature and neutralize it with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
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Wash the combined organic layers with water and then brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel to afford pure 5-Isopropoxy-1H-indole.
Caption: Proposed workflow for the synthesis of 5-Isopropoxy-1H-indole.
Spectroscopic Characterization: A Predictive Analysis
In the absence of published experimental spectra, a predictive analysis based on established principles of spectroscopy and data from analogous compounds provides valuable insights into the expected spectral characteristics of 5-Isopropoxy-1H-indole.
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show characteristic signals for the indole ring protons and the isopropoxy group. The chemical shifts are influenced by the electron-donating nature of the isopropoxy group.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| N-H | ~8.0 | Broad singlet | - |
| H-4 | ~7.2 | d | ~8.5 |
| H-7 | ~7.1 | d | ~2.0 |
| H-6 | ~6.8 | dd | ~8.5, 2.0 |
| H-3 | ~7.2 | t | ~2.5 |
| H-2 | ~6.4 | t | ~2.5 |
| -OCH- | ~4.5 | septet | ~6.0 |
| -CH₃ | ~1.4 | d | ~6.0 |
Note: Predicted values are based on general indole chemical shifts and the expected influence of a 5-alkoxy substituent. Actual values may vary depending on the solvent and experimental conditions.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will reflect the 11 unique carbon environments in the molecule. The isopropoxy group will cause a downfield shift for the attached C-5 and influence the chemical shifts of other carbons in the benzene ring.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~124 |
| C-3 | ~102 |
| C-3a | ~128 |
| C-4 | ~112 |
| C-5 | ~154 |
| C-6 | ~112 |
| C-7 | ~111 |
| C-7a | ~131 |
| -OCH- | ~70 |
| -CH₃ | ~22 |
Note: These are estimated chemical shifts and serve as a guide for spectral interpretation.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in 5-Isopropoxy-1H-indole.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3400 | N-H stretch | Indole N-H |
| 3100-3000 | C-H stretch | Aromatic C-H |
| 2980-2850 | C-H stretch | Aliphatic C-H (isopropoxy) |
| ~1620, ~1470 | C=C stretch | Aromatic ring |
| ~1250 | C-O stretch | Aryl-alkyl ether |
Mass Spectrometry (MS)
In an electron ionization (EI) mass spectrum, 5-Isopropoxy-1H-indole is expected to show a prominent molecular ion peak. Fragmentation patterns would likely involve the loss of the isopropyl group or propene from the isopropoxy moiety.
| m/z | Proposed Fragment |
| 175 | [M]⁺ (Molecular Ion) |
| 132 | [M - C₃H₇]⁺ |
| 133 | [M - C₃H₆]⁺ |
Safety and Handling
As with all laboratory chemicals, 5-Isopropoxy-1H-indole should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the material safety data sheet (MSDS) from the supplier.
Conclusion
5-Isopropoxy-1H-indole represents a valuable building block in the synthesis of pharmacologically relevant compounds. This guide has provided a detailed overview of its core properties, a plausible and detailed synthetic route via the Fischer indole synthesis, and a predictive analysis of its spectroscopic characteristics. This information serves as a foundational resource for researchers and scientists engaged in the synthesis and application of novel indole derivatives in drug discovery and development.
References
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MySkinRecipes. (n.d.). 5-Isopropoxy-1H-indole. Retrieved from [Link]
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MySkinRecipes. (n.d.). 5-Isopropoxy-1H-indole. Retrieved from [Link]
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J&K Scientific LLC. (2021, February 23). Fischer Indole Synthesis. Retrieved from [Link]
- Govindaraju, M., et al. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129-153.
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Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]
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Chemguide. (n.d.). interpreting C-13 NMR spectra. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Indole. PubChem Compound Summary for CID 798. Retrieved from [Link]
